Home > Products > Screening Compounds P132339 > [4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride
[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride -

[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride

Catalog Number: EVT-4542345
CAS Number:
Molecular Formula: C16H26ClNO2
Molecular Weight: 299.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Esterification: The terminal hydroxyl group can react with carboxylic acids to form esters. []
Mechanism of Action
  • Estrogen Receptor Modulation: The compound's structure suggests potential interaction with estrogen receptors, potentially acting as an agonist or antagonist. [, , , ]
Applications
  • Selective Estrogen Receptor Modulators (SERMs): This compound is a key intermediate in the synthesis of novel SERMs with enhanced potency and selectivity. [] These SERMs show promise in treating conditions like osteoporosis and breast cancer by selectively modulating estrogen activity in different tissues.
  • Calcium Antagonists: Derivatives of {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride have been explored for their calcium channel blocking activities, indicating potential applications in cardiovascular diseases. []
  • Anti-cancer Agents: The compound serves as a building block for synthesizing novel molecules with potential anti-cancer properties. []

Raloxifene

    Compound Description: Raloxifene, chemically known as [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride, is a selective estrogen receptor modulator (SERM) clinically used for treating and preventing osteoporosis in postmenopausal women. It exhibits estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus [].

    Relevance: Raloxifene shares a core structural motif with {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride, specifically the 4-[ω-(1-piperidinyl)alkoxy]phenyl moiety. The key difference lies in the presence of a benzo[b]thiophene ring system and a methanone linker in raloxifene, which are absent in {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride. This structural similarity suggests potential overlapping biological activities and makes raloxifene a relevant compound for comparison and further investigation [].

[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride

    Compound Description: This compound (4c in the source paper []) is a novel SERM identified to have greater potency in antagonizing estrogen in uterine tissue and human mammary cancer cells compared to raloxifene, tamoxifen, or ICI-182,780 []. It exhibits significant in vivo and in vitro estrogen antagonist activity and shows promise for the treatment of estrogen-dependent conditions [].

    Relevance: This compound demonstrates the importance of the 4-[ω-(1-piperidinyl)alkoxy]phenyl moiety found in {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride for estrogen receptor modulation. The presence of this structural feature in both compounds, despite variations in other parts of the molecule, suggests its potential role in binding to the estrogen receptor. Notably, replacing the carbonyl group in raloxifene with oxygen, as seen in this compound, led to a 10-fold increase in estrogen antagonist potency [], further highlighting the impact of subtle structural modifications on biological activity.

3-Methyl-4-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]-4H-1-benzopyran-8-carboxamide hydrochloride monohydrate (FL155)

    Compound Description: FL155 is a new anti-pollakiuria agent with strong oral activity. It effectively abolished rhythmic bladder contractions in anesthetized rats, demonstrating 8-16 times higher potency than flavoxate in intraduodenal administrations []. These findings suggest its potential as an orally active treatment for pollakiuria [].

Compound 26 (C26)

    Compound Description: Compound 26, chemically named 1-[4-(vinyl)phenyl]-4-[4-(diphenyl-hydroxymethyl)-piperidinyl]-butanone hydrochloride, is a selective inhibitor of cytochrome P450 2J2 (CYP2J2) []. This enzyme plays a role in the pathogenesis of human hematologic malignant diseases, and its inhibition by C26 exhibits therapeutic potential for these conditions [].

CHF 4227

    Compound Description: CHF 4227, chemically named 3-(4-methoxy) phenyl-4-[[4-[2-(1-piperidinyl)ethoxy]phenyl]methyl]-2H-1-benzopyran-7-ol hydrochloride, is a benzopyran derivative exhibiting potent, tissue-selective estrogen agonist/antagonist effects []. It demonstrates efficacy in preventing bone loss, antagonizing uterine stimulation by 17α-ethynyl estradiol, and reducing serum cholesterol, with minimal uterine stimulation, suggesting its therapeutic potential for postmenopausal women [].

    Relevance: CHF 4227 shares a striking structural similarity with {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride, particularly the presence of the 4-[ω-(1-piperidinyl)alkoxy]phenyl moiety. This structural resemblance underlies their shared ability to interact with estrogen receptors, albeit with different affinities and selectivity profiles. The presence of a benzopyran ring system and additional substituents in CHF 4227 likely contributes to its unique pharmacological profile compared to {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride [].

Properties

Product Name

[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride

IUPAC Name

[4-(4-piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

InChI

InChI=1S/C16H25NO2.ClH/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;/h6-9,18H,1-5,10-14H2;1H

InChI Key

VHWPJDYENPGVGS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.